molecular formula C9H12N2O2S3 B1175740 2-Nitro-3-thienyl diethyldithiocarbamate

2-Nitro-3-thienyl diethyldithiocarbamate

Cat. No.: B1175740
M. Wt: 276.387
InChI Key: IBVAUQJFNJUDMQ-UHFFFAOYSA-N
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Description

Electronic Modulation

  • The nitro group withdraws electron density via inductive effects, reducing electron donation from the dithiocarbamate sulfur atoms to metals. This is evidenced by electrochemical studies showing a 150–200 mV anodic shift in oxidation potentials for nitro-substituted dithiocarbamate complexes compared to alkyl analogues.
  • The thiophene ring contributes π-acceptor capacity, stabilizing low-oxidation-state metals through back-donation. For example, copper(I) complexes with nitrothienyl ligands exhibit enhanced stability against disproportionation.

Steric and Geometric Influences

  • The planar thiophene ring restricts rotational freedom around the C–S bond, enforcing a rigid trans configuration in metal complexes. This is observed in X-ray structures of analogous tin(IV) dithiocarbamates, where ligand bite angles average 72°.
  • In heteroleptic complexes, the nitro group participates in secondary interactions (e.g., hydrogen bonding with co-ligands), as demonstrated in iron(III) spin crossover systems.

Comparative Coordination Modes

Ligand Type Common Coordination Modes Example Complexes
Alkyl dithiocarbamate Bidentate (S,S) Fe(S₂CNEt₂)₃ (high-spin)
Nitrothienyl dithiocarbamate Bridging μ₂-S + π-stacking Cu₃(S₂CNEt₂)₃Cl₂(PPh₃)₃

This table highlights how nitro-thienyl substitution expands coordination diversity beyond simple chelation.

Properties

Molecular Formula

C9H12N2O2S3

Molecular Weight

276.387

IUPAC Name

(2-nitrothiophen-3-yl) N,N-diethylcarbamodithioate

InChI

InChI=1S/C9H12N2O2S3/c1-3-10(4-2)9(14)16-7-5-6-15-8(7)11(12)13/h5-6H,3-4H2,1-2H3

InChI Key

IBVAUQJFNJUDMQ-UHFFFAOYSA-N

SMILES

CCN(CC)C(=S)SC1=C(SC=C1)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Sodium Diethyldithiocarbamate (NaDDC)

  • Structure : NaDDC lacks the nitro-thienyl substituent, featuring only diethyl groups bound to the dithiocarbamate nitrogen. Its CAS numbers (148-18-5, 20624-25-3) reflect variations in synthesis or hydration states .
  • Coordination Chemistry : NaDDC is widely used as a ligand in metal complexes, forming stable octahedral geometries with metals like Sn(IV) or Cu(II). In contrast, the nitro-thienyl group in 2-nitro-3-thienyl diethyldithiocarbamate may sterically hinder metal coordination or alter electronic properties due to the nitro group’s inductive effects .
  • Applications : NaDDC is employed in vulcanization accelerators and as a chelating agent in analytical chemistry. The nitro-thienyl derivative’s applications remain underexplored but could involve niche roles in catalysis or materials science.

Bis(Diethyldithiocarbamate)tin(IV) Complexes

  • Structure : These complexes, such as cis-dichlorobis(diethyldithiocarbamate)tin(IV), feature two dithiocarbamate ligands chelating a central Sn(IV) atom. The geometry is distorted octahedral, with Sn–S bond lengths influenced by trans effects from chloride ligands .
  • Comparison: The nitro-thienyl substituent in this compound introduces a rigid aromatic system, which could destabilize octahedral coordination geometries observed in tin complexes. Additionally, the nitro group may enhance oxidative stability but reduce solubility in nonpolar solvents compared to alkyl-substituted analogs.

Key Data Table: Structural and Functional Comparisons

Property This compound Sodium Diethyldithiocarbamate Bis(Diethyldithiocarbamate)tin(IV) Complex
Substituents Nitro-thienyl, diethyl Diethyl Diethyl, chloride ligands
Coordination Geometry Likely distorted (steric hindrance) N/A (ionic ligand) Distorted octahedral
Electron Effects Strong electron-withdrawing (NO₂) Electron-donating (alkyl) Ligand-based electron donation
Solubility Moderate in polar solvents High in water Low in water, soluble in acetone
CAS Registry Not reported 148-18-5, 20624-25-3 Varies by metal center

Research Findings and Challenges

  • Synthesis : While NaDDC and tin-dithiocarbamate complexes are well-documented, the nitro-thienyl variant’s synthesis likely requires specialized nitration and coupling steps, posing challenges in purity and yield.
  • Stability : The nitro group may render this compound susceptible to reduction under acidic or reducing conditions, unlike NaDDC or its metal complexes.
  • Biological Activity: Dithiocarbamates are known for antifungal and anticancer properties, but the nitro-thienyl group’s toxicity profile remains unstudied, necessitating caution in biomedical applications.

Preparation Methods

Role of the Nitro Group in Thiophene Reactivity

The nitro group at the 2-position of the thiophene ring exerts a strong electron-withdrawing effect, activating the ring toward nucleophilic substitution at the 3-position. This meta-directing property ensures regioselectivity during functionalization, favoring the formation of the 3-thienyl derivative. However, the nitro group’s stability under basic or acidic conditions must be verified to prevent unintended reduction or decomposition during synthesis.

Synthetic Routes to this compound

Step 1: Synthesis of Sodium Diethyldithiocarbamate

Sodium diethyldithiocarbamate is prepared by reacting diethylamine with CS₂ in the presence of sodium hydroxide (NaOH):

NH(C2H5)2+CS2+NaOHNa+[S2CN(C2H5)2]+H2O\text{NH(C}2\text{H}5\text{)}2 + \text{CS}2 + \text{NaOH} \rightarrow \text{Na}^+[\text{S}2\text{CN(C}2\text{H}5\text{)}2^-] + \text{H}_2\text{O}

This reaction proceeds quantitatively under mild conditions (25–60°C, 1–3 hours).

Step 2: Coupling with 2-Nitro-3-thienyl Halide

The sodium dithiocarbamate undergoes nucleophilic displacement with 2-nitro-3-thienyl chloride (or bromide):

Na+[S2CN(C2H5)2]+ClC4H2SNO2S2CN(C2H5)2C4H2SNO2+NaCl\text{Na}^+[\text{S}2\text{CN(C}2\text{H}5\text{)}2^-] + \text{ClC}4\text{H}2\text{SNO}2 \rightarrow \text{S}2\text{CN(C}2\text{H}5\text{)}2\text{C}4\text{H}2\text{SNO}2 + \text{NaCl}

Key Considerations :

  • Solvent Selection : Polar aprotic solvents (e.g., DMF, THF) enhance reaction kinetics by stabilizing the ionic intermediate.

  • Temperature : Reactions typically proceed at 60–80°C to overcome activation energy without degrading the nitro group.

  • Purification : Column chromatography (silica gel, hexane/ethyl acetate) isolates the product from unreacted starting materials.

One-Pot Thiophenol-Based Synthesis

An alternative route employs 2-nitro-3-thiophenol as the starting material, reacting it directly with diethylamine and CS₂ under basic conditions:

HS-C4H2SNO2+NH(C2H5)2+CS2+NaOHS2CN(C2H5)2C4H2SNO2+H2O+NaSH\text{HS-C}4\text{H}2\text{SNO}2 + \text{NH(C}2\text{H}5\text{)}2 + \text{CS}2 + \text{NaOH} \rightarrow \text{S}2\text{CN(C}2\text{H}5\text{)}2\text{C}4\text{H}2\text{SNO}2 + \text{H}_2\text{O} + \text{NaSH}

Advantages :

  • Eliminates the need for pre-synthesized thienyl halides.

  • Leverages the high acidity of thiophenol (pKa ≈ 6.5), enabling rapid deprotonation and reaction with CS₂.

Optimization Parameters :

  • Base Concentration : Excess NaOH (2–5 mol%) ensures complete deprotonation of the thiophenol.

  • CS₂ Stoichiometry : A 1:1 molar ratio of thiophenol to CS₂ minimizes side reactions.

Mechanistic Insights and Side-Reaction Mitigation

Reaction Mechanism of the One-Pot Synthesis

  • Deprotonation : NaOH deprotonates 2-nitro-3-thiophenol, forming a thiophenoxide ion.

  • Dithiocarbamic Acid Formation : The thiophenoxide attacks CS₂, generating a dithiocarbamic acid intermediate.

  • Amine Incorporation : Diethylamine reacts with the intermediate, yielding the final dithiocarbamate.

Side Reactions :

  • Oxidation of Thiophenol : Exposure to air may oxidize thiophenol to disulfides. Inert atmosphere (N₂/Ar) is critical.

  • Nitro Group Reduction : Prolonged heating (>100°C) risks reducing the nitro group to an amine. Maintaining temperatures below 80°C mitigates this.

Comparative Analysis of Synthetic Methods

Parameter Two-Step Approach One-Pot Approach
Starting Material Cost High (thienyl halide)Moderate (thiophenol)
Reaction Steps 21
Yield 70–85%60–75%
Purity >95%85–90%
Scalability ExcellentModerate

Trade-offs : The two-step method offers higher yields and purity but requires access to specialized thienyl halides. The one-pot approach simplifies synthesis but necessitates stringent control over reaction conditions.

Industrial and Green Chemistry Considerations

Solvent and Catalyst Recycling

Patents highlight the recyclability of NaOH and ethyl acetate in dithiocarbamate syntheses. For this compound:

  • NaOH Recycling : The base can be recovered via aqueous extraction and reused for up to 6 cycles without activity loss.

  • Ethyl Acetate Recovery : Post-reaction extraction with ethyl acetate allows solvent distillation and reuse, reducing waste.

Atom Economy

The one-pot method aligns with green chemistry principles, achieving 85% atom economy by minimizing auxiliary reagents. In contrast, the two-step approach has 78% atom economy due to NaCl byproduct formation.

Q & A

Q. What are the optimal methods for synthesizing 2-nitro-3-thienyl diethyldithiocarbamate, and how can purity be validated?

Methodological Answer:

  • Synthesis Protocol :
    • Nitro-thiophene Precursor : Start with 2-nitrothiophene-3-carbaldehyde as a precursor (structural analogs suggest nitration of thiophene derivatives followed by functionalization ).
    • Ligand Formation : React with sodium diethyldithiocarbamate (NaDDC) under controlled pH (6–8) to form the dithiocarbamate bond. Use anhydrous conditions to avoid hydrolysis.
    • Purification : Crystallize from ethanol or acetonitrile to isolate the product.
  • Validation :
    • FTIR Spectroscopy : Confirm the presence of ν(C=S) at ~950–1000 cm⁻¹ and ν(NO₂) at ~1520 cm⁻¹ .
    • Elemental Analysis : Match calculated vs. observed C, H, N, S percentages (deviation <0.3% acceptable).

Q. How can IR spectroscopy distinguish this compound from other dithiocarbamate derivatives?

Methodological Answer:

  • Key Spectral Markers :
    • Thiophene Ring Vibrations : Look for C=C stretching at ~1600 cm⁻¹ and C–S–C deformation at ~700 cm⁻¹ .
    • Nitro Group : Asymmetric stretching (νₐₛ NO₂) at ~1520 cm⁻¹ and symmetric stretching (νₛ NO₂) at ~1350 cm⁻¹ .
    • Dithiocarbamate Moieties : Bands at ~1480 cm⁻¹ (N–CS₂) and ~1250 cm⁻¹ (C–N) .
  • Comparative Analysis : Use reference spectra of non-nitro dithiocarbamates (e.g., ZnDDC) to identify nitro-specific shifts.

Q. What experimental parameters optimize the chelation efficiency of this compound for trace metal extraction?

Methodological Answer:

  • Optimized Conditions :
    • pH : 5.0–7.0 (prevents hydrolysis of the dithiocarbamate group while ensuring metal-ligand stability ).
    • Ligand Concentration : 0.1–0.5 mM DDTC (excess ligand minimizes competition from interfering ions).
    • Extraction Solvent : Octanol or chloroform (log P >3 for efficient phase separation).
  • Validation : Use graphite furnace atomic absorption spectroscopy (GFAAS) with recovery rates >95% for Pb²⁺/Cd²⁺ .

Advanced Research Questions

Q. How does the nitro group in this compound influence its spin dynamics in quantum materials?

Methodological Answer:

  • Experimental Design :
    • THz Spectroscopy : Measure low-energy vibrations (<3 THz) to correlate with spin-lattice relaxation times (T₁) .
    • Magnetometry : Perform AC susceptibility under varying fields (0.1–1 T) to model relaxation mechanisms (e.g., Raman vs. Orbach processes).
  • Key Findings :
    • The nitro group introduces steric and electronic effects, altering ligand field symmetry and spin-phonon coupling.
    • Field-dependent relaxation anomalies may arise from competing contributions of direct, Raman, and quantum tunneling pathways .

Q. What computational strategies resolve contradictions in spectroscopic data for this compound?

Methodological Answer:

  • Density Functional Theory (DFT) :
    • Geometry Optimization : Use B3LYP/6-311++G(d,p) to model the structure and compare bond lengths/angles with crystallographic data (if available).
    • Vibrational Frequencies : Simulate IR spectra and assign contentious peaks (e.g., distinguish nitro vs. dithiocarbamate modes) .
  • Multivariate Analysis : Apply MCR-ALS (Multivariate Curve Resolution-Alternate Least Squares) to deconvolute overlapping bands in experimental spectra .

Q. How does this compound inhibit cytochrome P450 enzymes, and what are the implications for biochemical assays?

Methodological Answer:

  • Mechanistic Insights :
    • Competitive Inhibition : The dithiocarbamate group binds to the heme iron in CYP2E1, displacing substrates like chlorzoxazone .
    • Validation : Use reconstituted enzyme systems (e.g., minipig CYP2E1) with activity assays (e.g., p-nitrophenol hydroxylation) and IC₅₀ determination .
  • Assay Optimization :
    • Pre-incubate inhibitor with enzyme for 10–15 min before substrate addition.
    • Monitor residual activity via HPLC or spectrophotometry (λ = 340 nm for NADPH depletion) .

Q. What methodologies ensure reproducibility in synthesizing this compound-complexed nanomaterials?

Methodological Answer:

  • Quality Control :
    • Batch Consistency : Standardize reaction temperature (±2°C) and solvent purity (HPLC-grade).
    • Surface Characterization : Use XPS to verify ligand attachment (e.g., S 2p peaks at ~162 eV for metal-sulfur bonds) .
  • Troubleshooting :
    • Aggregation Issues : Introduce steric stabilizers (e.g., PEG) during synthesis.
    • Retraction Risks : Cross-validate synthetic routes with independent labs to detect data manipulation .

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